5-Ethoxy-6-phenylpyridazin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-ethoxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |
InChI Key |
IBVFWQXJIALIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Ethoxy 6 Phenylpyridazin 3 Ol Derivatives
Methodologies for Structure-Activity Relationship Elucidation in Pyridazinone Series
Systematic Structural Modifications and Comparative Biological Evaluation
A cornerstone of SAR studies is the systematic synthesis and biological evaluation of analog series. scholarsresearchlibrary.com This methodology involves the targeted modification of a lead compound at specific positions to probe the chemical space around the core scaffold. For pyridazinone derivatives, this includes altering substituents at the C-5 and C-6 positions, as well as on the N-2 nitrogen of the pyridazinone ring. nih.govacs.org
For instance, researchers have modified the C-5 position by introducing various lipophilic side chains of different lengths and complexities to determine the optimal size and nature for antibacterial activity. acs.org Similarly, the phenyl group at C-6 has been substituted with various aryl groups to investigate the electronic and steric effects on pharmacological outcomes. researchgate.net The N-2 position has also been a key target for modification, with the introduction of diverse side chains, including arylpiperazinylalkyl groups and heterocyclic moieties, to modulate activity and selectivity. sarpublication.comnih.gov Following synthesis, these new derivatives undergo comparative biological evaluation, such as measuring their minimum inhibitory concentration (MIC) against bacterial strains or their inhibitory concentration (IC50) against specific enzymes, to quantify the impact of the structural changes. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridazinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. tandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity.
These models are built using a training set of compounds with known activities. Once validated, they can reliably predict the bioactivities of newly designed, unsynthesized inhibitors. tandfonline.com QSAR studies have been successfully applied to various pyridazinone series to guide the design of potent inhibitors for targets such as acetylcholinesterase and Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.nettandfonline.com The insights gained from QSAR models help to rationalize the results of systematic structural modifications and provide a predictive framework for designing more potent compounds. tandfonline.com
Influence of the Ethoxy Group and Other C-5 Substituents on Biological Activity
The substituent at the C-5 position of the pyridazinone ring plays a crucial role in determining the biological activity profile. While the specific compound "5-Ethoxy-6-phenylpyridazin-3-ol" defines an ethoxy group at this position, SAR studies have explored a wide range of other substituents to understand their influence.
Research into pyridazinone-based antimicrobial agents has shown that the nature of the C-5 substituent is critical for potency. acs.orgacs.org Studies on a series of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones revealed that a lipophilic side chain at C-5 is essential for significant antibacterial activity against Klebsiella pneumoniae. acs.orgacs.org While the core pyridazinone structure possesses some intrinsic activity, its potency is greatly diminished with a short methyl group at C-5. Optimal activity was observed with longer alkyl chains (C5 to C12), suggesting that the lipophilicity and length of this chain are key determinants for antibacterial efficacy. Conversely, the introduction of bulky or polar groups, such as a cycloalkyl, thiazole, or phenyl group at C-5, was found to be detrimental, leading to inactive compounds. acs.orgacs.org
The following table summarizes the effect of different C-5 substituents on the antibacterial activity of a 2-(5-fluoropyrimidinyl)pyridazinone scaffold against K. pneumoniae.
| Compound | C-5 Substituent | Antibacterial Activity (MIC, μg/mL) | Reference |
| 11 | Diterpene Chain | 2 | acs.org |
| 15 | Bromo | 64 | acs.org |
| 20 | C12 Alkyl Chain | 2 | acs.org |
| 21 | Hydrogen | 32 | acs.org |
| 22 | 2-methyl-2-pentenyl | 2 | acs.org |
| 23 | Methyl | >64 | acs.org |
| 24 | Cycloalkyl | >64 | acs.org |
| 27 | Thiazole | >64 | acs.org |
| 28 | Phenyl | >64 | acs.org |
This table is based on data presented in the referenced studies and illustrates the impact of C-5 modifications.
Role of the Phenyl Substituent at C-6 in Modulating Pharmacological Profiles
The phenyl group at the C-6 position is a common feature in many biologically active pyridazinone derivatives and significantly influences their pharmacological properties. sarpublication.comscholarsresearchlibrary.comresearchgate.netnih.gov This aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. windows.net
SAR studies have demonstrated that modifications to this phenyl ring can fine-tune the activity of pyridazinone compounds. For example, a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones were found to possess potent analgesic activities. sarpublication.com The presence of the C-6 phenyl ring is often considered a key pharmacophoric element. In the development of vasorelaxant agents, various substitutions on the C-6 phenyl ring were explored. It was found that the nature and position of the substituent on the phenyl ring had a marked effect on potency.
The table below illustrates how substitutions on the C-6 phenyl ring can affect the vasorelaxant activity of certain pyridazin-3-one derivatives.
| Compound ID | C-6 Phenyl Substitution | Vasorelaxant Activity (EC50, μM) | Reference |
| 4a | 4-Chloro | 2.2680 | nih.gov |
| 4c | 4-Methoxy | 0.0136 | nih.gov |
| 4f | 4-Nitro | 0.0136 | nih.gov |
| 4g | 4-Chloro | 0.1214 | nih.gov |
| 4i | 4-Nitro | 0.0432 | nih.gov |
| 4k | 4-Methoxy | 0.1110 | nih.gov |
This table is derived from data in the cited literature and shows the impact of C-6 phenyl modifications on a specific biological activity.
The electronic properties of the substituents on the phenyl ring can alter the electron distribution of the entire molecule, thereby affecting its binding affinity to target receptors or enzymes. The steric bulk of the substituents can also influence how the molecule fits into a binding pocket. nih.gov
Impact of Substitutions at the N-2 Position on Biological Activity
The N-2 position of the pyridazinone ring is a highly versatile point for chemical modification, and substitutions at this site have a profound impact on the biological activity of the resulting compounds. researchgate.netnih.gov A wide variety of aliphatic, aromatic, and heterocyclic moieties have been introduced at the N-2 position, leading to derivatives with diverse pharmacological profiles, including analgesic, anti-inflammatory, and antihypertensive activities. sarpublication.comnih.gov
For instance, the introduction of an acetamide (B32628) side chain at the N-2 position of the pyridazinone ring was found to enhance both analgesic and anti-inflammatory actions, with the added benefit of low ulcerogenic effects. sarpublication.com In another study, a series of 4-amino-pyridazinones substituted at the N-2 position with arylpiperazinylalkyl groups exhibited potent antinociceptive effects. sarpublication.com
The development of novel vasorelaxants also highlighted the importance of the N-2 substituent. In one series of compounds, a thiosemicarbazide (B42300) moiety was introduced at this position. Further modifications to this side chain revealed that unsubstituted thiosemicarbazides generally showed higher activity compared to those with cyclohexyl or phenyl substituents. nih.gov This suggests that steric bulk at this position can be detrimental to activity.
The table below presents data on how different substituents on the N-2 thiosemicarbazide moiety affect vasorelaxant activity.
| Compound Series | N-2 Thiosemicarbazide Substituent | General Activity Trend | Reference |
| 4e, 4i | Non-substituted | Higher Activity | nih.gov |
| 4b, 4h, 4l | Cyclohexyl | Moderate Activity | nih.gov |
| 4d, 4g, 4k | Phenyl | Moderate Activity | nih.gov |
| 4a, 4c, 4f, 4j | Ethyl | Lower Activity | nih.gov |
This table summarizes the general structure-activity relationship trends observed in the referenced study for N-2 substitutions.
These findings underscore the critical role of the N-2 substituent in modulating the interaction of pyridazinone derivatives with their biological targets.
Conformational Analysis and Identification of Bioactive Conformations for Pyridazinones
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity, as it dictates how the molecule can interact with the specific geometry of a receptor's binding site. mdpi.com Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule can adopt and, ultimately, to determine the specific "bioactive conformation" responsible for its pharmacological effect.
For pyridazinone derivatives and related heterocyclic systems, a combination of experimental techniques and computational methods is used for conformational analysis. X-ray crystallography can provide a precise snapshot of the molecule's conformation in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into its structure and dynamics in solution. mdpi.comnih.gov
Computational approaches, such as molecular dynamics (MD) simulations and docking studies, are invaluable for exploring the conformational landscape and predicting how a ligand might bind to its target. tandfonline.com For example, in the study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MD simulations and docking were used to explore the binding mechanism. tandfonline.com This analysis helps to reveal the key interactions between the ligand and the protein and to understand the structural requirements for potent inhibition. By comparing the conformations of highly active compounds with those of less active ones, researchers can build a hypothesis about the bioactive conformation. This knowledge is then used to design new derivatives that are pre-organized into the optimal shape for binding, potentially leading to enhanced potency and selectivity. mdpi.comnih.gov
Biological Evaluation and Mechanistic Insights of Pyridazinone Derivatives
In Vitro Biological Screening Paradigms for Pyridazinone Scaffolds
In vitro screening methods provide the foundational data for the biological activity of pyridazinone derivatives. These assays are designed to assess the interaction of these compounds with specific molecular targets or to observe their effects on cellular functions in a controlled laboratory setting.
Pyridazinone derivatives have been identified as potent inhibitors of various enzymes. A notable target is the Fatty Acid-Binding Protein 4 (FABP4), which is implicated in metabolic diseases and cancer. core.ac.uknih.gov Researchers have optimized 4-amino and 4-ureido pyridazinone scaffolds to develop new FABP4 inhibitors. core.ac.uk The inhibitory activity is typically measured using a fluorescence-based displacement assay. core.ac.uk In this method, a fluorescent detection reagent binds to FABP4, and a decrease in fluorescence indicates that the test compound has displaced the reagent, signifying inhibition. core.ac.uk Through this approach, several pyridazinone analogs have been identified with IC50 values in the low micromolar range, demonstrating significant inhibitory potency against FABP4. core.ac.ukresearchgate.net For instance, compound 14e emerged as a highly potent analog with an IC50 of 1.57 μM. nih.govresearchgate.net
Another key enzyme target for pyridazinone derivatives is phosphodiesterase (PDE), particularly cAMP-specific phosphodiesterases. nih.govnih.gov The compound PC-09 , for example, was found to significantly increase cyclic AMP (cAMP) levels by inhibiting its degradation by phosphodiesterase. nih.gov This mechanism is crucial for its antiplatelet effects. nih.gov Similarly, other derivatives have shown potent inhibition of the cAMP high-affinity phosphodiesterase, contributing to their powerful anti-platelet activity. nih.gov
| Compound | Scaffold Type | IC50 (μM) | Reference |
|---|---|---|---|
| 14e | 4-amino-pyridazin-3(2H)-one | 1.57 | nih.gov |
| 3e | 4-amino-pyridazin-3(2H)-one | Low micromolar | core.ac.uk |
| 11a | 4-amino-pyridazin-3(2H)-one | Low micromolar | core.ac.uk |
| 14c | 4-amino-pyridazin-3(2H)-one | Low micromolar | core.ac.uk |
To understand how pyridazinone derivatives interact with cellular receptors, radioligand binding assays are frequently employed. These studies have been particularly insightful in evaluating the affinity of these compounds for α-adrenoceptors. nih.govnih.gov A series of 3(2H)-pyridazinone derivatives were assessed for their binding affinity to both α1- and α2-adrenoceptors. nih.govnih.gov The results demonstrated that many of these compounds possess a high affinity for the α1-adrenoceptor, with Ki values often in the low nanomolar or subnanomolar range. nih.govnih.gov
The structure of the derivatives, particularly the length of a polymethylene chain acting as a spacer, was found to significantly influence both affinity and selectivity. nih.govnih.gov For instance, a gradual increase in affinity for the α1-adrenoceptor was observed as the chain length increased up to seven carbon atoms. nih.gov One compound, 3k , not only showed a high affinity for the α1-adrenoceptor (Ki = 1.9 nM) but was also highly selective, with an affinity ratio for α2- vs. α1-adrenoceptors of 274. nih.gov
| Compound | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|
| 3k | α1-adrenoceptor | 1.9 nM | nih.gov |
| General Series | α1-adrenoceptor | Subnanomolar range | nih.gov |
Cell-based assays are critical for observing the effects of pyridazinone derivatives on whole cells, providing insights into outcomes like cytotoxicity and anti-proliferative activity. Numerous studies have utilized panels of human cancer cell lines to screen these compounds. nih.govnih.govacs.org
For example, novel 3(2H)-pyridazinone derivatives have been tested for their anti-proliferative effects against human colon carcinoma HCT116 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay. nih.gov Some of these compounds demonstrated promising anti-proliferative activity. nih.gov In other research, pyridazinone-based diarylurea derivatives were screened against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov This large-scale screening identified compounds with significant growth inhibition percentages against cancers such as melanoma, non-small cell lung cancer, and colon cancer. nih.gov For instance, compounds 10l and 17a showed GI50 values (concentration causing 50% growth inhibition) ranging from 1.66 to 100 μM and were found to induce cell cycle arrest. nih.gov
Similarly, newly synthesized 3(2H)-pyridazinone derivatives were evaluated for cytotoxicity against human gingival fibroblasts and anti-proliferative effects against gastric adenocarcinoma cells (AGS). unich.it The most promising compounds were found to induce oxidative stress and apoptosis in the cancer cells. unich.it
Investigation of Specific Biological Activities of Pyridazinone Derivatives
Beyond initial screening, research has delved into the specific mechanisms underlying the observed biological activities of pyridazinone derivatives, particularly their antiplatelet and analgesic effects.
Several pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation. nih.govnih.govsmmu.edu.cnnih.gov The derivative PC-09 was shown to inhibit rabbit platelet aggregation induced by various agonists like arachidonic acid, collagen, and thrombin, with IC50 values ranging from 5.4 to 76.8 μM. nih.gov The mechanisms behind this activity are multifaceted and include the inhibition of thromboxane (B8750289) A2 formation, a reduction in intracellular calcium mobilization, and decreased expression of the platelet surface glycoprotein (B1211001) IIb/IIIa complex. nih.gov Furthermore, PC-09 was found to increase intracellular cAMP levels by inhibiting cAMP phosphodiesterase. nih.gov
Other studies have identified derivatives with selective action. Compound 4b exhibited potent inhibition of collagen-induced platelet aggregation but was inactive against aggregation induced by other agonists, suggesting a selective mechanism targeting the biochemical pathways triggered by collagen. nih.gov
| Compound | Agonist | IC50 (μM) | Reference |
|---|---|---|---|
| PC-09 | Arachidonic Acid | 5.4 - 76.8 | nih.gov |
| Collagen | 5.4 - 76.8 | nih.gov | |
| Thrombin | 5.4 - 76.8 | nih.gov | |
| 4b | Collagen | Low μM range | nih.gov |
| 4d | Collagen | Low μM range | nih.gov |
| 5b | Collagen | Low μM range | nih.gov |
The pyridazinone scaffold is a well-established pharmacophore for analgesic agents. sarpublication.compcbiochemres.comresearchgate.net The compound Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), is a clinically used analgesic and anti-inflammatory drug. pcbiochemres.comnih.gov Studies have shown it to be more potent in analgesic activity than many other non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. nih.govnih.gov
The analgesic pathways of pyridazinone derivatives are thought to involve the inhibition of chemical mediators. pcbiochemres.com Some studies suggest the mechanism may be related to the inhibition of the release of substances like histamine (B1213489) and serotonin, or the inhibition of arachidonic acid metabolites, similar to the action of aspirin. pcbiochemres.com In animal models, such as the p-benzoquinone-induced writhing test in mice, certain pyridazinone derivatives have demonstrated analgesic activity higher than that of aspirin. pcbiochemres.com The structural features, such as substituents at the sixth position of the pyridazine (B1198779) ring, appear to be critical for this activity. pcbiochemres.com
Elucidation of Vasorelaxant Effects on Vascular Smooth Muscle
Research into the vasorelaxant effects of pyridazinone derivatives has highlighted their potential in cardiovascular therapeutics. While specific studies on 5-Ethoxy-6-phenylpyridazin-3-ol are not extensively documented in the reviewed literature, the general class of pyridazinone compounds has been investigated for its impact on vascular smooth muscle.
The core structure of pyridazinone is recognized as a valuable scaffold for developing agents with cardiovascular effects. For instance, some pyridazinone derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels within vascular smooth muscle cells. Elevated cAMP levels lead to smooth muscle relaxation and vasodilation. The investigation of pyridazinone derivatives as PDE4 inhibitors suggests a potential mechanism for their vasorelaxant properties. nih.gov
Furthermore, the anti-inflammatory properties of pyridazinone derivatives, such as the inhibition of cyclooxygenase 2 (COX2) and the reduction of pro-inflammatory cytokines, may also contribute indirectly to vasorelaxant effects by mitigating inflammation-induced endothelial dysfunction. nih.gov
Antimicrobial and Antifungal Action Modalities
The pyridazinone scaffold has been a subject of interest in the development of new antimicrobial and antifungal agents. Studies on derivatives of 6-phenylpyridazin-3(2H)-one have demonstrated notable antifungal activity.
A study focused on the synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed that several compounds exhibited significant inhibitory effects against various fungal strains. nih.govresearchgate.net The introduction of different substituents at the N-2 position of the pyridazinone ring was found to modulate the antifungal potency.
The preliminary antifungal activity of these derivatives was tested against several plant pathogenic fungi. The results indicated that certain derivatives displayed good to moderate activity against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net For example, specific compounds showed notable inhibition percentages against these fungi at a concentration of 50 mg/L. researchgate.net
Table 1: Antifungal Activity of Selected 6-Phenylpyridazin-3(2H)-one Derivatives
| Compound | Target Fungus | Inhibition (%) at 50 mg/L |
| 3d | G. zeae | 50.3 |
| 3f | G. zeae | 57.9 |
| 7c | G. zeae | 60.5 |
| 3e | F. oxysporum | 53.2 |
| 3h | F. oxysporum | 50.9 |
| 7c | C. mandshurica | 45.1 |
Source: Adapted from Wu et al., 2009. researchgate.net
The mechanism of antifungal action for pyridazinone derivatives is thought to involve the disruption of essential cellular processes in fungi. The lipophilicity and electronic properties of the substituents on the pyridazinone ring play a crucial role in their ability to penetrate the fungal cell membrane and interact with intracellular targets. nih.gov
Exploration of Potential Anticancer Mechanisms of Action
The pyridazinone structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including those relevant to cancer therapy. While direct studies on the anticancer mechanisms of this compound are limited in the available literature, research on related pyridazinone derivatives provides valuable insights into their potential anticancer activities.
Several pyridazinone derivatives have been shown to target key enzymes and pathways involved in cancer progression. nih.gov These include:
Cyclooxygenase 2 (COX2): Inhibition of COX2, an enzyme often overexpressed in tumors, can reduce inflammation and angiogenesis, and induce apoptosis. nih.gov
Phosphodiesterase type 4 (PDE4): As mentioned earlier, PDE4 inhibition can modulate intracellular signaling pathways that are also relevant to cancer cell proliferation and survival. nih.gov
Kinases: Certain pyridazinone derivatives have been developed as inhibitors of specific kinases that play a crucial role in cell cycle regulation and signal transduction, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7). nih.gov
The anti-inflammatory properties of pyridazinone derivatives, particularly their ability to inhibit the NF-κB signaling pathway, are also highly relevant to their potential anticancer effects. nih.gov Chronic inflammation is a known driver of tumorigenesis, and by suppressing inflammatory responses, these compounds could help to create an anti-tumor microenvironment.
Target Identification and Validation for Pyridazinone Scaffolds
The process of identifying and validating the specific biological targets of pyridazinone derivatives is crucial for understanding their mechanisms of action and for the development of new therapeutic agents. ucl.ac.uktechnologynetworks.com Target identification involves pinpointing the molecular structures, typically proteins, with which a compound interacts to produce a therapeutic effect. ucl.ac.uktechnologynetworks.com
For the pyridazinone scaffold, a variety of targets have been proposed based on screening studies and structure-activity relationship analyses. nih.gov The identification of these targets often relies on high-throughput screening assays against libraries of known enzymes and receptors. ucl.ac.uk
Once a potential target is identified, target validation is necessary to confirm its role in the disease process and its suitability for therapeutic intervention. wjbphs.com This can be achieved through several methods, including:
Genetic validation: Using techniques like RNA interference (siRNA) or CRISPR-Cas9 to modulate the expression of the target gene and observe the phenotypic consequences. technologynetworks.comwjbphs.com
Pharmacological validation: Employing selective small molecule inhibitors or activators of the target to mimic the effect of the drug. wjbphs.com
Biochemical and cellular assays: Developing assays to measure the activity of the target protein and the effect of the compound in a cellular context. ucl.ac.uk
For pyridazinone derivatives, the identified targets such as COX2, PDE4, and various kinases have undergone extensive validation in the context of inflammation and cancer research. nih.gov The continued exploration of the chemical space around the pyridazinone scaffold is likely to uncover new targets and lead to the development of novel therapeutics.
Computational and Theoretical Studies on 5 Ethoxy 6 Phenylpyridazin 3 Ol and Analogues
Molecular Docking and Ligand-Protein Interaction Analysis for Pyridazinone Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule, or ligand, might interact with a protein target at the atomic level. For pyridazinone derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity. nih.govjocpr.com
Research on a series of pyridazinone derivatives has revealed their potential to interact with a variety of protein targets. For instance, docking studies have shown that certain pyridazinone analogues can fit into the active sites of enzymes like phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and monoamine oxidase B (MAO-B). nih.govnih.govnih.gov The binding is typically stabilized by a network of interactions between the ligand and specific amino acid residues in the protein's binding pocket.
The primary types of interactions observed include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the pyridazinone core, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, frequently forms hydrogen bonds with polar residues like Glutamine (Gln) and Asparagine (Asn). nih.govyoutube.com
Hydrophobic Interactions: The phenyl group common to many of these derivatives often engages in hydrophobic interactions with nonpolar residues such as Phenylalanine (Phe), Leucine (Leu), and Valine (Val). nih.gov
π-Interactions: Cation-π and π-π stacking interactions between the aromatic rings of the pyridazinone derivatives and aromatic residues like Phenylalanine, Tyrosine, and Tryptophan can significantly contribute to binding affinity. rsc.org
In a study involving PDE4B, a pyridazinone derivative with a methoxy (B1213986) group demonstrated hydrogen bonding with a key Gln615 residue, while the indole (B1671886) and pyridazinone moieties contributed significantly to the total interaction with the protein. nih.gov Similarly, docking of other derivatives into the COX-2 active site revealed a binding mode comparable to the selective inhibitor celecoxib, explaining their potent inhibitory activity. nih.gov These analyses, which visualize the precise interactions between the ligand and protein, are vital for rationalizing structure-activity relationships (SARs) and designing more potent and selective inhibitors. youtube.com
Table 1: Molecular Docking and Interaction Analysis of Pyridazinone Analogues This is an interactive table. You can sort and filter the data.
| Derivative Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Indole-pyridazinones | PDE4B | Gln615, Phe586, Phe618, Leu674 | Hydrogen Bonding, van der Waals | nih.gov |
| Phenyl-ethenyl-pyridazinones | COX-2 | Arg513, Val523, Ser353 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Benzalhydrazone-pyridazinones | MAO-B | Tyr398, Tyr435, Gln206 | Hydrogen Bonding, π-π Stacking | nih.gov |
| 4-Amino-pyridazinones | FABP4 | Arg126, Tyr128, Phe57 | Hydrogen Bonding, Hydrophobic | core.ac.uk |
| General Pyridazinones | Voltage-gated Na+ Channel | Not specified | Not specified | jocpr.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational stability of the docked pose and for obtaining a more accurate estimation of the binding affinity.
For pyridazinone derivatives, MD simulations have been employed to validate the results of docking studies. researchgate.net By running simulations of the ligand-protein complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes and potentially dissociates from the binding site. For instance, a study on a new series of pyridazinone-based molecules used MD simulations to confirm effective ligand-protein interactions with a repurposed target, aspartate aminotransferase. nih.gov
MD simulations were also used to investigate a 4-amino-pyridazinone derivative (14e) in complex with Fatty Acid-Binding Protein 4 (FABP4). The simulation confirmed the stability of the protein-ligand complex, which was consistent with the high in vitro activity recorded for this analogue. core.ac.uk Conformational analysis has also been a key aspect of understanding the properties of tricyclic pyridazinone derivatives. Studies have shown that analogues which can adopt a near-planar arrangement of their phenyl and pyridazinone cores tend to be highly active, whereas compounds with conformations that deviate from planarity are often inactive. nih.gov These findings highlight the importance of the molecule's three-dimensional shape and flexibility in its biological function.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models are valuable tools in the early stages of drug discovery for filtering out compounds with undesirable properties, thereby saving time and resources. nih.govresearchgate.net
Several studies have reported the in silico ADME profiles of pyridazinone derivatives using various computational tools. researchgate.netresearchgate.net These predictions are often based on well-established guidelines like Lipinski's Rule of Five and Jorgensen's Rule of Three, which relate a compound's physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) to its potential for oral bioavailability. researchgate.netnih.gov
Key ADME parameters predicted for pyridazinone derivatives include:
Human Intestinal Absorption (HIA): Predictions for many pyridazinone derivatives suggest a high probability of absorption from the intestine. mdpi.com
Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. Many pyridazinone analogues are predicted to have high Caco-2 permeability. mdpi.com
Blood-Brain Barrier (BBB) Penetration: Some studies have predicted high CNS absorption capacity for certain derivatives, indicating they may cross the blood-brain barrier. researchgate.net
Metabolism: Predictions can identify likely metabolic reactions and potential inhibition of key cytochrome P450 (CYP) enzymes, which is crucial for avoiding drug-drug interactions. researchgate.net
Toxicity: In silico tools can also predict potential toxicities, such as hepatotoxicity or acute oral toxicity. researchgate.net
Table 2: Predicted ADME Properties for Representative Pyridazinone Derivatives This is an interactive table. You can sort and filter the data.
| Compound Type | Molecular Weight (g/mol) | logP | H-Bond Acceptors | H-Bond Donors | Lipinski's Rule of Five Violations | Predicted BBB Penetration | Reference |
|---|---|---|---|---|---|---|---|
| Pyridazinone Derivative 5 | < 500 | N/A | N/A | N/A | N/A | High | researchgate.net |
| Pyridazinone Derivative 7 | < 500 | < 5 | < 10 | < 5 | 0 | Yes | researchgate.net |
| Pyridazinone Derivative 13 | > 500 | < 5 | < 10 | < 5 | 1 | Yes | researchgate.net |
| Melatonin Derivative 2 | < 500 | 2.82 | 3 | 1 | 0 | Yes | nih.gov |
| Indol-4-one Derivative | < 500 | 3.26 | 4 | 0 | 0 | Yes | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity of Pyridazinones
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. iiste.orgepstem.net For pyridazinone derivatives, these methods are used to calculate a range of properties that help in understanding their chemical behavior and potential for interaction.
Studies have used DFT to optimize the molecular geometry of pyridazinones and calculate structural parameters like bond lengths and angles. epstem.netresearchgate.net This is fundamental for understanding the molecule's three-dimensional shape. Furthermore, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. iiste.orgmdpi.com
A study on novel thienylpyridazines used DFT to calculate dipole moments, hyperpolarizabilities, and HOMO-LUMO energy levels, correlating these electronic properties with experimental optical properties. mdpi.com Other research has focused on the aromaticity of the pyridazinone ring itself, using computational indices to quantify its aromatic character, which can influence its stability and interaction capabilities. researchgate.net These theoretical calculations provide a fundamental understanding that complements experimental findings and aids in the rational design of new pyridazinone-based compounds.
Pharmacophore Modeling and Virtual Screening Applications for Novel Pyridazinone Ligands
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net
For pyridazinone derivatives, pharmacophore modeling has been successfully applied in drug repurposing and novel ligand discovery. nih.govmdpi.com The process often begins by aligning a set of known active compounds to identify their common chemical features. This generates a 3D pharmacophore model that can then be used as a query for virtual screening of large chemical databases. nih.govmdpi.com This screening process rapidly identifies other molecules from the database that match the pharmacophore model and are therefore likely to be active at the same target.
In one study, a pharmacophore-based inverse virtual screening approach was used to analyze a library of 52 pyridazinone-based molecules, leading to the identification of aspartate aminotransferase as a potential new target. nih.govresearchgate.net The workflow typically involves:
Generating a pharmacophore model from known active ligands or a protein-ligand complex structure. nih.gov
Validating the model to ensure it can distinguish between active and inactive compounds.
Using the validated model to screen large compound libraries for potential hits.
Subjecting the identified hits to further analysis, such as molecular docking and ADME prediction, to refine the selection of candidates for experimental testing.
This approach has proven to be an efficient strategy for navigating the vast chemical space to discover novel pyridazinone ligands with desired biological activities. nih.gov
Potential Research Applications and Future Directions for 5 Ethoxy 6 Phenylpyridazin 3 Ol Research
Development of Novel Chemical Probes and Tools Based on the Pyridazinone Structure
The pyridazinone scaffold is an excellent candidate for the development of novel chemical probes. These tools are instrumental in dissecting complex biological processes. The inherent features of the pyridazinone ring can be functionalized to create probes for identifying and validating new drug targets. For instance, by incorporating fluorescent tags or photoreactive groups onto the 5-Ethoxy-6-phenylpyridazin-3-ol structure, researchers could potentially visualize and track its interactions with specific cellular components. This could illuminate the mechanism of action of pyridazinone-based compounds and aid in the discovery of new therapeutic targets.
Exploration of Pyridazinone Derivatives in Agrochemical Sciences
The pyridazinone nucleus is a prominent feature in a variety of agrochemicals, demonstrating a broad spectrum of activities. epa.govnih.gov Research into derivatives has revealed significant potential in crop protection. epa.gov
Herbicidal Activity: Numerous pyridazinone derivatives have been synthesized and evaluated for their herbicidal properties. nih.gov Some have shown bleaching activities and potent herbicidal effects. nih.gov For example, certain α,α,α-trifluoro-m-tolyl pyridazinone derivatives have demonstrated herbicidal activity in tests against barnyardgrass and rape. nih.gov Phenyl-substituted cyclic keto-enols containing a pyridazinone moiety have been found to inhibit acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in plant fatty acid biosynthesis, making them effective herbicides against various weeds. bldpharm.com The structural features of this compound, particularly the phenyl group, suggest that it could be a candidate for similar herbicidal applications.
Insecticidal Activity: The pyridazinone scaffold is also a key component in several commercial insecticides. nih.gov Studies on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated good insecticidal activity against pests like Plutella xylostella (the diamondback moth). nih.govbldpharm.com Given that this compound shares the 6-phenylpyridazin-3-one core, it is plausible that it or its derivatives could exhibit insecticidal properties.
Antifeedant Activity: Some pyridazinone compounds have been shown to deter feeding in insects. researchgate.net For instance, oxadiazolyl-3(2H)-pyridazinones have exhibited antifeedant activity against the Asiatic corn borer, Ostrinia furnacalis. researchgate.net This suggests a potential application for this compound derivatives in developing environmentally friendly pest control strategies that reduce crop damage by discouraging insect feeding.
| Agrochemical Activity | Target/Mechanism of Action | Example of Related Pyridazinone | Potential for this compound |
| Herbicidal | Acetyl-coenzyme A carboxylase (ACCase) inhibition bldpharm.com | Phenyl-substituted cyclic keto-enols with a pyridazinone moiety bldpharm.com | The 6-phenyl group suggests potential for similar herbicidal activity. |
| Insecticidal | Various, targeting key insect pests nih.gov | N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones nih.govbldpharm.com | The shared 6-phenylpyridazin-3-one core indicates potential insecticidal properties. |
| Antifeedant | Deterrence of insect feeding | Oxadiazolyl-3(2H)-pyridazinones | Could be explored for developing insect feeding deterrents. |
Advanced Drug Design Strategies Leveraging the Pyridazinone Scaffold (Preclinical Focus)
The pyridazinone scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
A contemporary strategy in drug discovery is the design of ligands that can interact with multiple biological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. The pyridazinone core of this compound could be functionalized to incorporate pharmacophores known to interact with various targets. For example, by combining the pyridazinone structure with moieties that inhibit different enzymes or receptors implicated in a particular disease, novel multi-target-directed ligands could be developed. Research on pyridazinone-based diarylurea derivatives has already shown promise in creating dual antimicrobial and anticancer agents.
Prodrug design is a valuable strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and bioavailability. The hydroxyl group at the 3-position and the secondary amine in the pyridazinone ring of this compound are ideal handles for chemical modification to create prodrugs. These prodrugs would be inactive until they are metabolized in the body to release the active parent compound, potentially leading to improved therapeutic outcomes.
Emerging Synthetic Methodologies and Green Chemistry Approaches in Pyridazinone Synthesis
Recent advancements in synthetic organic chemistry have focused on developing more efficient and environmentally friendly methods for constructing heterocyclic compounds like pyridazinones. Green chemistry principles, such as the use of microwave irradiation and ultrasound-assisted synthesis, have been successfully applied to the synthesis of pyridazinone derivatives, often leading to higher yields and shorter reaction times. epa.gov Future research on this compound should leverage these green synthetic protocols to ensure that its production is both efficient and sustainable. The development of one-pot multicomponent reactions for pyridazinone synthesis is another promising area that aligns with the goals of green chemistry. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyridazinone Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be employed to accelerate the discovery of new pyridazinone-based compounds with desired biological activities.
Applications in Pyridazinone Research:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the chemical structures of pyridazinone derivatives with their biological activities. This can help in predicting the activity of novel compounds like this compound and guide the design of more potent analogs.
De Novo Drug Design: Deep learning models can generate novel molecular structures, including new pyridazinone derivatives, with specific desired properties.
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process.
The integration of AI and ML into the research pipeline for this compound and its derivatives could significantly streamline the process of identifying and optimizing new drug candidates and agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
